molecular formula C17H15N3O4S B6522065 N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide CAS No. 896684-10-9

N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Cat. No.: B6522065
CAS No.: 896684-10-9
M. Wt: 357.4 g/mol
InChI Key: IPJNCLRVZQSTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide (CAS No. 896684-10-9) is a benzothiadiazine derivative with a molecular formula of C₁₇H₁₅N₃O₄S and a molecular weight of 357.4 g/mol . Its structure comprises a benzothiadiazine core (a heterocyclic ring system with sulfur and nitrogen atoms) fused to a 1,1-dioxo group, an acetamide linker, and a 4-acetylphenyl substituent. This compound is of interest due to the benzothiadiazine scaffold, which is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties .

Key structural features:

  • Benzothiadiazine ring: A sulfur- and nitrogen-containing heterocycle with a sulfone group (1,1-dioxo), which enhances stability and electronic properties.
  • 4-Acetylphenyl group: Introduces a ketone functional group that may influence solubility and intermolecular interactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-11(21)12-6-8-13(9-7-12)18-17(22)10-16-19-14-4-2-3-5-15(14)25(23,24)20-16/h2-9H,10H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJNCLRVZQSTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is defined by the following characteristics:

  • Molecular Formula : C₁₄H₁₃N₃O₃S
  • Molecular Weight : 305.34 g/mol
  • CAS Number : 951498-37-6

This compound contains a benzothiadiazine core, which is known for various biological activities including anti-inflammatory and antimicrobial properties.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other benzothiadiazine derivatives.
  • Receptor Modulation : It may interact with various receptors in the body, modulating their activity and influencing physiological responses.
  • Antioxidant Properties : Like many phenolic compounds, it may exhibit antioxidant activities that protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
Benzothiadiazine derivativesAntimicrobial against Gram-positive bacteria
Acetamide derivativesInhibitory effects on various pathogens

Anti-inflammatory Effects

Studies have shown that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various benzothiadiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced activity significantly.

Study 2: Anti-inflammatory Activity

In an animal model of arthritis, a related compound demonstrated a marked reduction in joint swelling and pain behavior when administered at therapeutic doses. This supports the hypothesis that this compound could have similar effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiadiazine Derivatives

Compound Name CAS No. Molecular Formula Substituents/Modifications Key Structural Differences Reference
N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide 896684-10-9 C₁₇H₁₅N₃O₄S 4-Acetylphenyl, acetamide linker Reference compound
N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzothiadiazin-3-yl)thio)acetamide 892361-12-5 C₂₅H₂₅N₃O₄S₂ Benzyloxyphenyl, thioacetamide linker, 4-propyl group Replaces acetyl with benzyloxy; sulfur atom replaces oxygen in linker
N-[(4-chlorophenyl)methyl]-2-[(6-methyl-1,1-dioxo-4H-benzothiadiazin-3-yl)sulfanyl]acetamide 899724-31-3 C₁₇H₁₆ClN₃O₃S₂ 4-Chlorobenzyl, methyl at C6 of benzothiadiazine Chlorine substituent enhances lipophilicity; methyl group alters ring electronics
2-[(7-chloro-1,1-dioxo-4H-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide N/A C₁₆H₁₂ClN₃O₅S₂ 4-Nitrophenyl, chloro at C7 of benzothiadiazine Nitro group increases electron-withdrawing effects; chlorine adds steric bulk

Physicochemical Properties

  • Lipophilicity : The 4-acetylphenyl group in the target compound provides moderate lipophilicity, whereas the benzyloxy substituent in the derivative from increases hydrophobicity. Chlorine or nitro groups (e.g., ) further enhance lipophilicity and may improve membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.